Lesinurad - 1890222-25-9

Lesinurad

Catalog Number: EVT-10896361
CAS Number: 1890222-25-9
Molecular Formula: C17H14BrN3O2S
Molecular Weight: 404.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lesinurad is a member of the class of triazoles that is [(3-bromo-1,2,4-triazol-5-yl)sulfanyl]acetic acid substituted at position 1 of the triazole ring by a 4-cyclopropylnaphthalen-1-yl group. Used for treatment of gout. It has a role as a uricosuric drug. It is a member of triazoles, a member of naphthalenes, a member of cyclopropanes, an organobromine compound, an aryl sulfide and a monocarboxylic acid.
Lesinurad is an oral uric acid transporter 1 (URAT1) inhibitor indicated for the treatment of hyperuricemia associated with gout. It reduces serum uric acid concentration through the inhibition of URAT1, an enzyme responsible for reuptake of uric acid from the renal tubule, and OAT4, another uric acid transporter associated with diuretic-induced hyperuricemia. Marketed as the product Zurampic, it is indicated for use in combination with a xanthine oxidase inhibitor for the treatment of hyperuricemia associated with gout in patients who have not achieved target serum uric acid levels with a xanthine oxidase inhibitor alone. In August 2017, a combination oral therapy consisting of lesinurad and [DB00437] was FDA-approved under the brand name Duzallo indicated for the treatment of gout-related hyperuricemia in patients with uncontrolled gout.
Lesinurad is an Urate Transporter 1 Inhibitor. The mechanism of action of lesinurad is as an Urate Transporter 1 Inhibitor, and Cytochrome P450 3A Inducer.
Lesinurad is a selective inhibitor of uric acid reabsorption which is used in combination with other agents in the therapy of gout. Lesinurad has had limited clinical use, but has not been associated with serum enzyme elevations during therapy or with instances of clinically apparent liver injury.
See also: Allopurinol; Lesinurad (component of).
Source and Classification

Lesinurad is classified as a uricosuric agent, which enhances uric acid excretion through the kidneys. It is marketed under the brand name Zurampic and is often prescribed in conjunction with other medications such as allopurinol to manage hyperuricemia associated with gout . The compound is synthesized through various chemical processes that have been optimized for efficiency and yield.

Synthesis Analysis

Methods and Technical Details

Lesinurad can be synthesized using several methods, with a notable continuous flow synthesis approach that streamlines the process. The synthesis typically involves multiple steps, including:

These advancements in synthesis not only improve yield but also enhance safety and environmental sustainability.

Molecular Structure Analysis

Structure and Data

Lesinurad is characterized by its unique molecular structure, which includes:

  • Chemical Formula: C14_{14}H12_{12}N4_{4}S
  • Molecular Weight: 272.34 g/mol
  • Crystal Forms: There are two known non-solvated crystal forms of lesinurad: form 1 (metastable) and form 2 (thermodynamically stable). Form 2 is preferred for manufacturing due to its stability during storage .

The structure has been elucidated using various analytical techniques, including Nuclear Magnetic Resonance Spectroscopy and X-ray crystallography.

Chemical Reactions Analysis

Reactions and Technical Details

The synthesis of lesinurad involves several key reactions:

  1. Cyclization Reactions: These are crucial for forming the triazole ring structure essential for lesinurad's activity.
  2. Bromination: This step introduces bromine into specific positions on the aromatic rings.
  3. Hydrolysis: Hydrolysis reactions are employed to convert intermediates into the final product.

Each of these reactions requires careful control of conditions such as temperature and pH to optimize yields and minimize by-products .

Mechanism of Action

Process and Data

Lesinurad exerts its pharmacological effects primarily through the inhibition of URAT1, which is responsible for reabsorbing uric acid in the renal tubules. By blocking this transporter:

  • Increased Uric Acid Excretion: Lesinurad facilitates greater uric acid clearance from the body via urine.
  • Reduction in Serum Uric Acid Levels: This mechanism effectively lowers serum uric acid concentrations, thereby reducing the risk of gout flares .

Clinical studies have demonstrated that lesinurad can significantly lower uric acid levels when used alone or in combination with other urate-lowering therapies.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Lesinurad exhibits several important physical and chemical properties:

  • Appearance: White to off-white crystalline powder.
  • Solubility: Sparingly soluble in water but soluble in organic solvents like dimethyl sulfoxide.
  • Stability: The thermodynamically stable form (form 2) remains stable under standard storage conditions .

These properties are critical for its formulation into effective pharmaceutical products.

Applications

Scientific Uses

Lesinurad is primarily used in clinical settings for:

  • Treatment of Gout: It is indicated for patients who do not achieve adequate control of uric acid levels with standard therapies alone.
  • Research Applications: Ongoing studies explore its potential efficacy in other conditions related to hyperuricemia and its role in combination therapies with other urate-lowering agents .

Properties

CAS Number

1890222-25-9

Product Name

Lesinurad

IUPAC Name

2-[[5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid

Molecular Formula

C17H14BrN3O2S

Molecular Weight

404.3 g/mol

InChI

InChI=1S/C17H14BrN3O2S/c18-16-19-20-17(24-9-15(22)23)21(16)14-8-7-11(10-5-6-10)12-3-1-2-4-13(12)14/h1-4,7-8,10H,5-6,9H2,(H,22,23)

InChI Key

FGQFOYHRJSUHMR-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC=C(C3=CC=CC=C23)N4C(=NN=C4Br)SCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.